molecular formula C11H13FN2O2S B1526939 N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide CAS No. 1275247-89-6

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Cat. No. B1526939
M. Wt: 256.3 g/mol
InChI Key: NJCMKVQJMGRUTH-UHFFFAOYSA-N
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Description

“N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1275247-89-6 . It is used in various scientific research due to its unique properties, making it suitable for applications in drug discovery, material synthesis, and catalysis.


Chemical Reactions Analysis

The specific chemical reactions involving “N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide” are not detailed in the search results. More detailed information might be found in technical documents or peer-reviewed papers related to this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-tert-butylbenzenesulfonamide, through o-lithiation followed by reaction with ketones and subsequent cyclization mediated by a specific reagent, enables the synthesis of disubstituted and spiro five-membered benzosultams. This method is notable for its high yields and has been documented in the context of chemical synthesis techniques (Liu, Shibata, & Takéuchi, 2002).

  • tert-Butyl phenyl sulfoxide, a derivative, showcases its utility as a traceless precatalyst for generating sulfenate anions. This approach is distinguished by its byproduct, a gas, which simplifies product purification, demonstrating its efficiency in coupling reactions (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

  • The sulfonamide group's functionality extends to acting as an activating group for the synthesis of poly(aryl ether sulfonamide)s via nucleophilic aromatic substitution polymerization. This application underscores the sulfonamide's electron-withdrawing capacity to facilitate polymer synthesis (Rebeck & Knauss, 2011).

  • In the realm of carbonic anhydrase inhibition, alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, through direct fluorination, illustrate the role of halogenation in enhancing both acidity and inhibitory activity. This facet of research into sulfonamide derivatives reflects their potential in enzyme inhibition studies (Blackburn & Türkmen, 2005).

properties

IUPAC Name

N-tert-butyl-3-cyano-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMKVQJMGRUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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